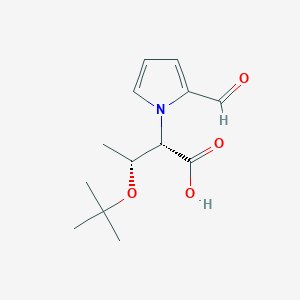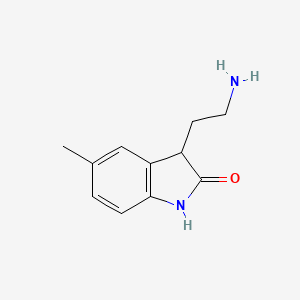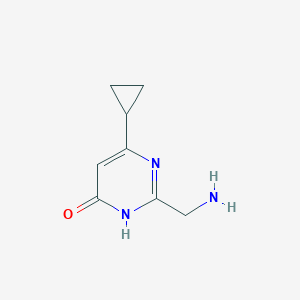
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is a complex organic compound that features a pyrrole ring, a formyl group, and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using reagents like DMF and POCl3.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tert-butyl alcohol, various nucleophiles
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the tert-butoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of pyrrole-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of butanoic acid.
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)pentanoic acid: Similar structure but with a pentanoic acid group instead of butanoic acid.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1 |
InChI-Schlüssel |
YJCFCCZFKDZOHQ-KOLCDFICSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)





![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)

![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)

